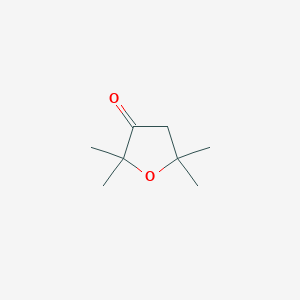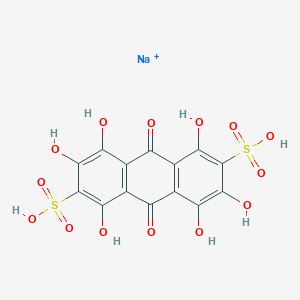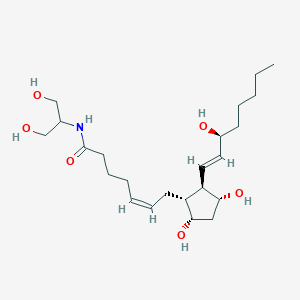
2,2,5,5-Tétraméthyldihydrofuranne-3(2H)-one
Vue d'ensemble
Description
2,2,5,5-Tetramethyldihydrofuran-3(2H)-one is an organic compound with a unique structure characterized by a furan ring substituted with four methyl groups
Applications De Recherche Scientifique
2,2,5,5-Tetramethyldihydrofuran-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Target of Action
2,2,5,5-Tetramethyldihydrofuran-3(2H)-one, also known as 2,2,5,5-Tetramethyltetrahydrofuran-3-One, is primarily used as a solvent in various chemical reactions . Its primary targets are the reactants in these chemical reactions, where it facilitates the interaction between them.
Mode of Action
This compound acts as a non-polar, non-peroxide forming ether . Unlike traditional ethers, its absence of a proton at the alpha-position to the oxygen of the ether eliminates the potential to form hazardous peroxides . This unusual structure leads to lower basicity compared with many traditional ethers, due to the concealment of the ethereal oxygen by four bulky methyl groups at the alpha-position .
Biochemical Pathways
The compound’s primary role is in facilitating chemical reactions, such as Fischer esterification, amidation, and Grignard reactions . It can also produce high molecular weight radical-initiated polymers for use as pressure-sensitive adhesives .
Pharmacokinetics
Its solvation properties have been tested and found to be similar to common hydrocarbon solvents, particularly toluene .
Result of Action
The primary result of the action of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one is the facilitation of chemical reactions. It provides a medium in which reactants can interact more readily, and it can contribute to the formation of products such as high molecular weight radical-initiated polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-dimethyl-3-hexyne-2,5-diol with an acid catalyst to induce cyclization and form the desired furan ring .
Industrial Production Methods
Industrial production of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,5,5-Tetramethyldihydrofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methyl groups on the furan ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylfuran: A related compound with fewer methyl groups, used as a biofuel and in organic synthesis.
2,2,5,5-Tetramethyl-1,3-dioxane: Another cyclic compound with similar structural features but different chemical properties.
Uniqueness
2,2,5,5-Tetramethyldihydrofuran-3(2H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties compared to other similar compounds.
Propriétés
IUPAC Name |
2,2,5,5-tetramethyloxolan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)5-6(9)8(3,4)10-7/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFLEGUPVIFSJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(O1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202976 | |
| Record name | 2,2,5,5-Tetramethyltetrahydro-3-ketofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5455-94-7 | |
| Record name | 2,2,5,5-Tetramethyltetrahydro-3-ketofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5455-94-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,5,5-Tetramethyltetrahydro-3-ketofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the reactivity of 2,2,5,5-Tetramethyltetrahydrofuran-3-One?
A1: 2,2,5,5-Tetramethyltetrahydrofuran-3-One exhibits intriguing reactivity with selenium dioxide. In an ethanolic solution, this reaction yields two main products: 2,2,5,5-tetramethyltetrahydro-3,4-furandione and a novel heterocyclic compound. This new compound features a previously unreported six-membered ring containing selenium and oxygen atoms []. This finding highlights the potential of 2,2,5,5-Tetramethyltetrahydrofuran-3-One as a precursor for synthesizing unique heterocyclic structures.
Q2: What synthetic routes can be used to produce 2,2,5,5-Tetramethyltetrahydrofuran-3-One?
A2: 2,2,5,5-Tetramethyltetrahydrofuran-3-One can be synthesized through different pathways:
- Hydration of alkynes: One method involves the hydration of 2,5-dimethylhexyn-2,5-diol using aqueous mercuric sulfate, resulting in the formation of the desired compound [].
- Olefination and Hydrogenation: An alternative approach utilizes 2,2,5,5-tetramethyltetrahydrofuran-3-one as a starting material. This compound undergoes an olefination reaction with diethyl ethoxycarbonylmethylphosphonate, yielding a mixture of α,β-unsaturated and β,γ-unsaturated esters. Subsequent catalytic hydrogenation and hydrolysis of this mixture lead to the formation of 2,2,5,5-tetramethyltetrahydrofuryl-3-acetic acid. This acid serves as a key intermediate in the synthesis of other compounds, including trans-chrysanthemic acid and Pyrocin [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














